

Spectroscopic Profile of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Dihydroxy-1,3-benzodioxole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-1,3-benzodioxole, a derivative of the 1,3-benzodioxole scaffold, holds interest within medicinal chemistry and drug development due to the prevalence of the benzodioxole moiety in numerous biologically active compounds.^[1] The substitution pattern, particularly the catechol-like dihydroxy groups, suggests potential for antioxidant activity and interaction with biological targets. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings. This guide provides a comprehensive overview of the expected spectroscopic data for **5,6-Dihydroxy-1,3-benzodioxole**, alongside detailed experimental protocols for its characterization.

Molecular Structure and Properties

Property	Value
Chemical Name	5,6-Dihydroxy-1,3-benzodioxole
Synonyms	1,3-Benzodioxole-5,6-diol
CAS Number	21505-20-4 ^[2] ^[3]
Molecular Formula	C ₇ H ₆ O ₄ ^[2] ^[3]
Molecular Weight	154.12 g/mol ^[2]

Spectroscopic Data Summary

While a complete set of experimentally-derived spectra for **5,6-Dihydroxy-1,3-benzodioxole** is not readily available in public databases, the following tables summarize the predicted and expected values based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electron-donating effects of the dioxole and hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic CH (2H)	6.3 - 6.6	Singlet
Methylene O-CH ₂ -O (2H)	5.8 - 6.0	Singlet
Hydroxyl OH (2H)	8.5 - 9.5 (broad)	Singlet

Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C-OH (C5, C6)	140 - 145
Aromatic C-O (C4a, C7a)	135 - 140
Aromatic CH (C4, C7)	100 - 105
Methylene O-CH ₂ -O (C2)	101 - 103

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the hydroxyl, aromatic, and ether functional groups.

Table 3: Expected FT-IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (phenolic)	3200 - 3500	Strong, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C=C Stretch (aromatic)	1580 - 1620, 1450 - 1500	Medium to Strong
C-O-C Stretch (dioxole)	1200 - 1260, 1030 - 1050	Strong
C-O Stretch (phenolic)	1150 - 1250	Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data (EI)

m/z	Assignment	Relative Intensity
154	[M] ⁺ (Molecular Ion)	High
124	[M - CH ₂ O] ⁺	Medium
96	[M - CO - CO] ⁺	Medium

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorptions characteristic of a substituted benzene ring.

Table 5: Expected UV-Vis Absorption Maxima

Wavelength (λ_{max} , nm)	Electronic Transition
~210 - 220	$\pi \rightarrow \pi$
~280 - 295	$\pi \rightarrow \pi$

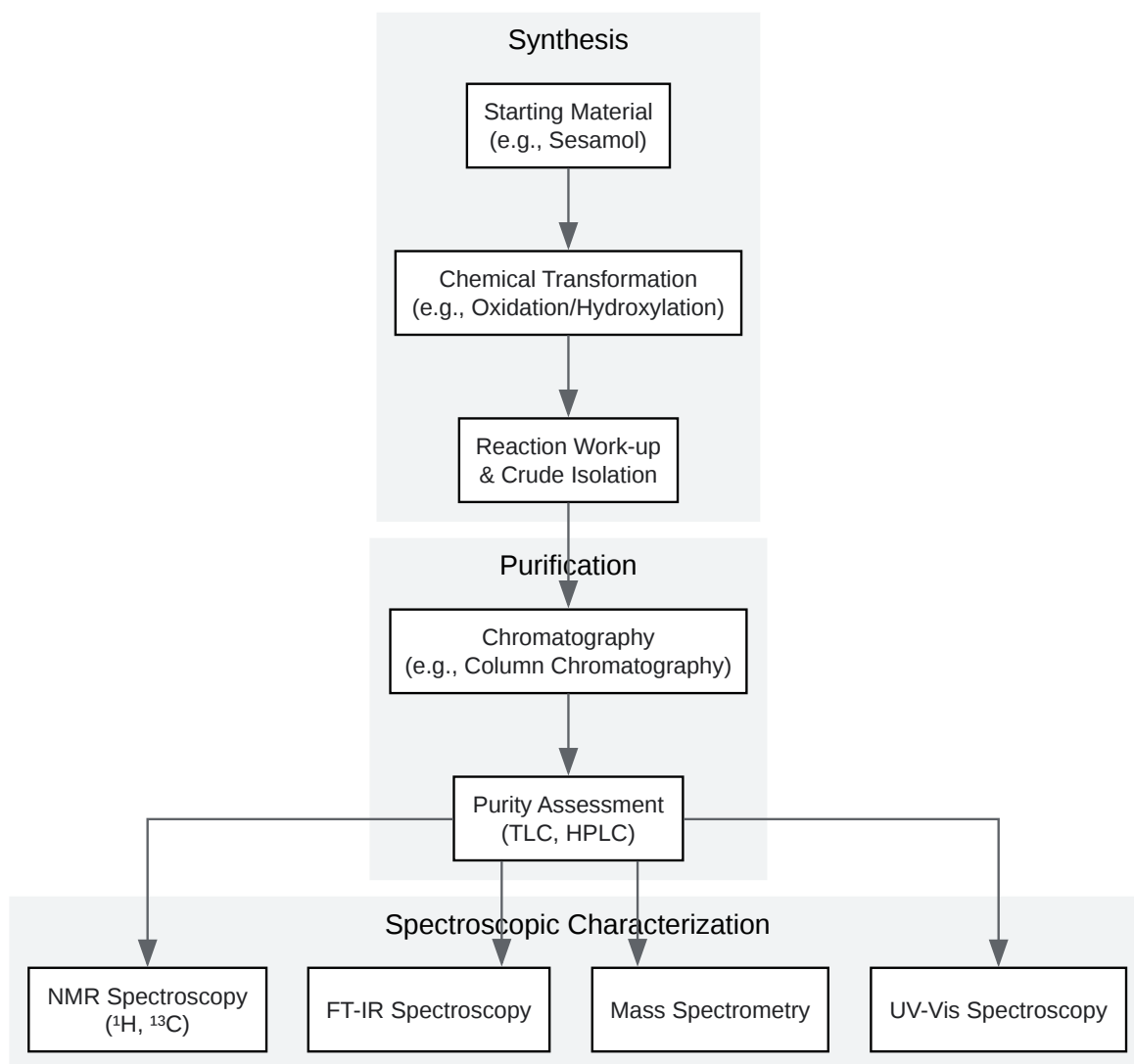
Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Synthesis and Purification Workflow

A potential synthetic route to **5,6-Dihydroxy-1,3-benzodioxole** could involve the hydroxylation of a suitable benzodioxole precursor. The general workflow for its synthesis and characterization is outlined below.

Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis and spectroscopic characterization of **5,6-Dihydroxy-1,3-benzodioxole**.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

- Instrumentation: Use a 400 MHz or higher field strength NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a constant temperature (e.g., 298 K).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate window functions and perform a Fourier transform.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, one of the following methods can be used:

- KBr Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Compress the mixture under high pressure in a die to form a transparent pellet.
 - Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly on the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry

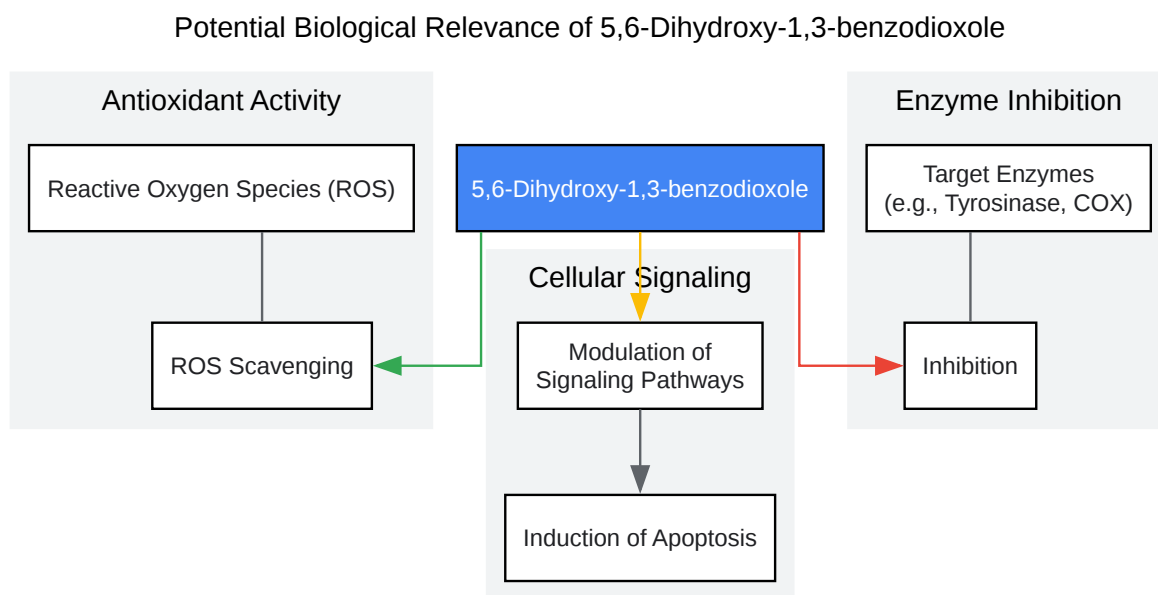
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.
- **Ionization:** Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for obtaining the molecular ion, while EI can provide valuable fragmentation information.
- **Mass Analysis:** Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- **Blank Measurement:** Record a baseline spectrum of the pure solvent in a matched cuvette.
- **Sample Measurement:** Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Biological Activity Context

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[1] The catechol moiety present in **5,6-Dihydroxy-1,3-benzodioxole** is a well-known structural feature in many antioxidants and enzyme inhibitors. The potential for this compound to engage in relevant biological pathways is depicted in the logical diagram below.



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Caption: Logical diagram of the potential biological activities of **5,6-Dihydroxy-1,3-benzodioxole**.

Conclusion

This technical guide provides a foundational spectroscopic profile and standardized characterization protocols for **5,6-Dihydroxy-1,3-benzodioxole**. The presented data, based on established spectroscopic principles and analysis of related structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development. Adherence to the outlined experimental methodologies will ensure the generation of reliable and reproducible data, facilitating further investigation into the chemical and biological properties of this compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5,6-Dihydroxy-1,3-benzodioxole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313633#spectroscopic-data-of-5-6-dihydroxy-1-3-benzodioxole]

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